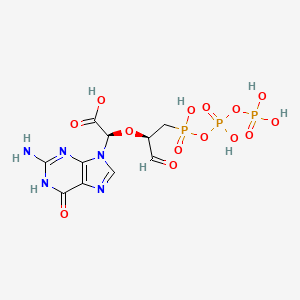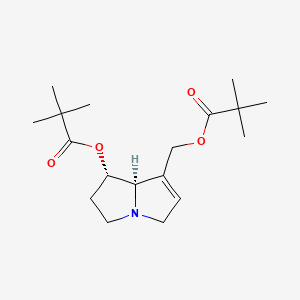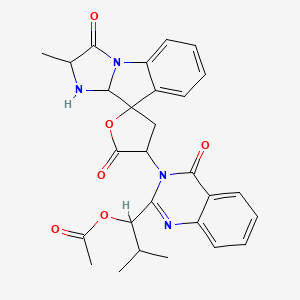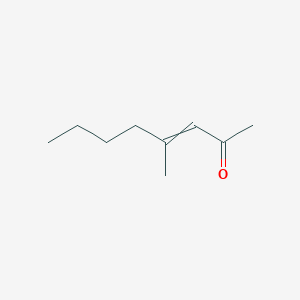
3-Hydroxyxanthine dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyxanthine dihydrate is a chemical compound with the molecular formula C5H4N4O3·2H2O It is a derivative of xanthine, a purine base found in most body tissues and fluids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyxanthine dihydrate typically involves the hydroxylation of xanthine. One common method is the reaction of xanthine with hydrogen peroxide in the presence of a catalyst, such as iron or copper salts. The reaction is carried out under controlled conditions to ensure the selective hydroxylation at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and drying to obtain the dihydrate form. The use of advanced techniques like continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxyxanthine dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of xanthine, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyxanthine dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: It is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in cancer treatment.
Industry: It is used in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The mechanism of action of 3-Hydroxyxanthine dihydrate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism. This inhibition can lead to a decrease in the production of uric acid, making it a potential treatment for conditions like gout.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthine: The parent compound of 3-Hydroxyxanthine dihydrate.
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to inhibit xanthine oxidase sets it apart from other xanthine derivatives, making it a compound of interest in medical research.
Eigenschaften
CAS-Nummer |
58024-00-3 |
|---|---|
Molekularformel |
C5H8N4O5 |
Molekulargewicht |
204.14 g/mol |
IUPAC-Name |
3-hydroxy-7H-purine-2,6-dione;dihydrate |
InChI |
InChI=1S/C5H4N4O3.2H2O/c10-4-2-3(7-1-6-2)9(12)5(11)8-4;;/h1,12H,(H,6,7)(H,8,10,11);2*1H2 |
InChI-Schlüssel |
CNPGCLDOFHRKFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenamine, 4,4'-[(2-nitrophenyl)methylene]bis[N,N-dimethyl-](/img/structure/B14612662.png)
![N-[2-Amino-5-(methanesulfonyl)phenyl]acetamide](/img/structure/B14612668.png)
![Acetic acid, [(4-nitrobenzoyl)thio]-](/img/structure/B14612674.png)


![Ethyl [(butylamino)(phenyl)methyl]phosphonate](/img/structure/B14612694.png)

![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)



